molecular formula C12H13N3O2 B7817057 N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide CAS No. 160041-67-8

N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide

Cat. No.: B7817057
CAS No.: 160041-67-8
M. Wt: 231.25 g/mol
InChI Key: ZKGJXHLCLULAJF-UHFFFAOYSA-N
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Description

N-[5-(4-Methoxyphenyl)-1H-imidazol-2-yl]acetamide is a high-purity chemical compound designed for research and development applications. This molecule features a hybrid structure incorporating a 1H-imidazole ring and an acetamide functional group, both of which are privileged scaffolds in medicinal chemistry known to confer significant biological potential . The imidazole nucleus is a fundamental building block in many natural and synthetic bioactive molecules. Compounds containing this structure have demonstrated a broad and diverse range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties . The acetamide functional group is similarly prevalent in numerous therapeutic agents and is frequently investigated for its role in enzyme inhibition and receptor binding . Recent scientific literature highlights that acetamide derivatives, particularly those with specific aromatic substitutions, are promising scaffolds for developing agents against neurodegenerative diseases. Some such compounds have shown notable activity as selective inhibitors of butyrylcholinesterase (BChE) , an enzyme target in Alzheimer's disease research, and also exhibit antioxidant capacity , making them interesting candidates for multi-target therapeutic strategies . Furthermore, structural analogs featuring similar imidazole-acetamide architectures have been synthesized and evaluated for their antimicrobial and anticancer activities in vitro, underscoring the research value of this chemical class . Researchers can utilize this compound as a key intermediate or as a lead compound in the synthesis and discovery of new pharmaceutical candidates. Its structure provides an excellent platform for further chemical modification and structure-activity relationship (SAR) studies. This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8(16)14-12-13-7-11(15-12)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGJXHLCLULAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(N1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401233973
Record name N-[5-(4-Methoxyphenyl)-1H-imidazol-2-yl]acetamide
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Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160041-67-8
Record name N-[5-(4-Methoxyphenyl)-1H-imidazol-2-yl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160041-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[5-(4-Methoxyphenyl)-1H-imidazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401233973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 5 4 Methoxyphenyl 1h Imidazol 2 Yl Acetamide and Advanced Derivatives

Foundational Synthetic Routes for the Imidazole (B134444) Heterocycle

The imidazole ring is a common scaffold in many biologically active molecules, and numerous methods have been developed for its synthesis. These can be broadly categorized into multi-component condensation reactions, cyclization strategies, and transition metal-catalyzed approaches.

Multi-component Condensation Reactions for Imidazole Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. The Debus-Radziszewski imidazole synthesis is a classic and widely used MCR for the formation of imidazoles. wikipedia.orghandwiki.org This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.orghandwiki.org

For the synthesis of imidazoles with aryl substituents, such as the 5-(4-methoxyphenyl) group, a variation of this reaction is employed. For instance, the synthesis of 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole is achieved through the condensation of benzil (a 1,2-dicarbonyl compound), 4-methoxybenzaldehyde, and ammonium acetate in refluxing acetic acid. This demonstrates the feasibility of incorporating a methoxyphenyl group into the imidazole ring via this methodology. The general reaction is versatile and can be adapted to produce a wide range of substituted imidazoles. scribd.comscribd.com

ReactantsCatalyst/SolventConditionsProductReference
1,2-dicarbonyl, aldehyde, ammoniaAlcohol-Imidazole derivative scribd.com
Benzil, 4-methoxybenzaldehyde, ammonium acetateAcetic acidReflux2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole
Benzil, benzaldehyde, ammonium acetateGlacial acetic acidReflux2,4,5-triphenyl-1H-imidazole ijcrt.org

Cyclization Strategies in Imidazole Synthesis

Cyclization strategies involve the formation of the imidazole ring from a linear precursor that already contains some of the required atoms and bonds. These methods offer good control over the substitution pattern of the final product. One common approach involves the reaction of α-haloketones with amidines. For the synthesis of a 5-aryl-substituted imidazole, an α-haloketone bearing the desired aryl group would be a key starting material. For example, 2-bromo-1-(4-methoxyphenyl)ethanone could react with a suitable amidine to form the 5-(4-methoxyphenyl)imidazole core.

Another versatile method is the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. This reaction can be performed as a three-component reaction between an aldehyde, a primary amine, and TosMIC to yield 1,4,5-trisubstituted imidazoles.

Transition Metal-Catalyzed Approaches to Imidazole Derivatives

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic compounds, including imidazoles. These methods often offer high efficiency, selectivity, and functional group tolerance. Palladium-catalyzed cross-coupling reactions, for example, can be used to introduce aryl substituents onto a pre-formed imidazole ring.

Copper-catalyzed reactions are also widely used in imidazole synthesis. For instance, copper catalysts can promote the cyclization of various precursors to form the imidazole ring. These reactions can proceed through different mechanisms, including C-N and C-C bond formation steps.

Strategies for N-Substitution on the Imidazole Ring

While the target compound, N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide, is unsubstituted on the ring nitrogen, N-substituted imidazoles are an important class of compounds with diverse applications. N-substitution can be achieved during the initial ring formation or by subsequent alkylation or arylation of a pre-formed NH-imidazole.

In a modification of the Debus-Radziszewski synthesis, replacing one equivalent of ammonia with a primary amine leads to the formation of N-substituted imidazoles. wikipedia.org For post-synthesis modification, the NH-imidazole can be deprotonated with a suitable base, followed by reaction with an alkyl or aryl halide to introduce the desired substituent at the N-1 position.

Specific Synthetic Approaches for 2-Acetamido-1H-imidazole Scaffolds

The synthesis of this compound requires the presence of an acetamido group at the 2-position of the imidazole ring. A logical and common strategy to achieve this is through the amidation of a 2-aminoimidazole precursor.

Incorporation of the Acetamide (B32628) Moiety via Amidation Reactions

The most direct route to a 2-acetamido-1H-imidazole is the acetylation of the corresponding 2-amino-1H-imidazole. The synthesis of the 2-amino-5-(4-methoxyphenyl)-1H-imidazole intermediate is a crucial first step. This can potentially be achieved through a cyclization reaction involving guanidine or its derivatives, which provide the N-C-N unit necessary for the 2-aminoimidazole core.

Once the 2-amino-5-(4-methoxyphenyl)-1H-imidazole is obtained, the acetamide group can be introduced via an amidation reaction. This typically involves reacting the 2-amino group with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base. rsc.org The reaction conditions need to be carefully controlled to ensure selective acetylation of the exocyclic amino group without affecting the imidazole ring nitrogens. nih.gov

AmineAcetylating AgentBase/SolventConditionsProductReference
4-MethoxyanilineAcetic anhydrideDCMRoom TemperatureN-(4-methoxyphenyl)acetamide rsc.org
5-Amino-1H- wikipedia.orghandwiki.orgtriazoleAcetic anhydrideDMF-1-Acetyl-5-amino-1H- wikipedia.orghandwiki.orgtriazole nih.gov

Introduction of the 4-Methoxyphenyl (B3050149) Group onto the Imidazole Ring

A crucial step in the synthesis of this compound is the regioselective introduction of the 4-methoxyphenyl moiety at the 5-position of the imidazole ring. Various synthetic strategies can be employed to achieve this, primarily revolving around the careful selection and preparation of precursors followed by cyclization reactions.

Precursor Synthesis and Functionalization

The synthesis of the target imidazole core typically begins with the preparation of a key intermediate, an α-haloketone, which bears the 4-methoxyphenyl group. A common precursor for this is 2-bromo-1-(4-methoxyphenyl)ethanone. This compound can be synthesized from 4-methoxyacetophenone through a bromination reaction.

Once the α-haloketone is obtained, a widely utilized method for the formation of the 2-aminoimidazole ring is the Hantzsch imidazole synthesis. This involves the reaction of the α-haloketone with a guanidine derivative. In the case of this compound, the reaction of 2-bromo-1-(4-methoxyphenyl)ethanone with guanidine would yield the intermediate, 2-amino-5-(4-methoxyphenyl)-1H-imidazole.

The final step in the synthesis of the target compound is the acetylation of the 2-amino group. This is a standard functional group transformation that can be achieved by treating 2-amino-5-(4-methoxyphenyl)-1H-imidazole with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable base.

An alternative approach involves the Debus-Radziszewski imidazole synthesis, a one-pot, multi-component reaction. This method would involve the condensation of a 1,2-dicarbonyl compound (such as a glyoxal derivative of 4-methoxyanisole), an aldehyde, and ammonia. However, achieving the specific substitution pattern of the target molecule with this method can be challenging in terms of regioselectivity.

PrecursorReagent 1Reagent 2Intermediate/Product
4-MethoxyacetophenoneBromineAcetic Acid2-Bromo-1-(4-methoxyphenyl)ethanone
2-Bromo-1-(4-methoxyphenyl)ethanoneGuanidineBase2-Amino-5-(4-methoxyphenyl)-1H-imidazole
2-Amino-5-(4-methoxyphenyl)-1H-imidazoleAcetic AnhydrideBaseThis compound
Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for each step. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of the reactants.

For the bromination of 4-methoxyacetophenone, controlling the temperature and the rate of bromine addition is crucial to minimize the formation of di-brominated byproducts. The use of a suitable solvent, such as acetic acid or dichloromethane, can also influence the reaction's selectivity and yield.

In the cyclization step to form the 2-aminoimidazole ring, the choice of base is critical. Inorganic bases like potassium carbonate or sodium bicarbonate, or organic bases such as triethylamine, are commonly employed. The reaction temperature can range from room temperature to reflux, depending on the reactivity of the specific substrates. Microwave irradiation has also been explored as a method to accelerate this type of cyclization and often leads to improved yields and shorter reaction times.

The final acetylation step is generally high-yielding. The reaction is typically carried out at or below room temperature to control the exothermicity of the reaction. The choice of base and solvent can be optimized to ensure complete conversion and facilitate product purification.

Reaction StepKey Parameters to OptimizeTypical Conditions
BrominationTemperature, Rate of Bromine Addition, Solvent0-25 °C, Slow addition of Bromine, Acetic Acid or Dichloromethane
CyclizationBase, Temperature, Solvent, Use of Microwave IrradiationK2CO3 or Et3N, Room Temperature to Reflux, Ethanol or DMF, Optional Microwave
AcetylationTemperature, Base, Solvent0-25 °C, Pyridine or Triethylamine, Dichloromethane or Tetrahydrofuran

Sustainable and Green Chemistry Methodologies in Imidazole Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of heterocyclic compounds, including imidazoles. mdpi.comasianpubs.org These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

For the synthesis of imidazole derivatives, several green methodologies have been successfully implemented. One-pot, multi-component reactions are inherently more sustainable as they reduce the number of synthetic steps, minimize waste from intermediate purification, and save time and resources.

The use of alternative energy sources, such as microwave irradiation and ultrasound, has been shown to significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. researchgate.net These methods can reduce the need for high temperatures and prolonged heating, thus saving energy.

The replacement of volatile and toxic organic solvents with greener alternatives is another key aspect of sustainable imidazole synthesis. Water, ethanol, and ionic liquids are being increasingly explored as reaction media. Solvent-free reactions, where the reactants are mixed without a solvent, represent an even more environmentally benign approach.

Furthermore, the use of heterogeneous catalysts, which can be easily recovered and reused, is a cornerstone of green chemistry. Catalysts such as zeolites, clays, and supported metal nanoparticles have been employed in imidazole synthesis to improve efficiency and reduce waste. mdpi.comorgsyn.org

Green Chemistry PrincipleApplication in Imidazole Synthesis
Atom Economy (Multi-component reactions)One-pot synthesis of substituted imidazoles from aldehydes, dicarbonyls, and ammonia. core.ac.uk
Use of Alternative Energy SourcesMicrowave-assisted and ultrasound-promoted synthesis for faster reactions and higher yields. researchgate.net
Use of Greener SolventsReactions in water, ethanol, or ionic liquids; solvent-free reaction conditions.
CatalysisUse of recyclable solid acid catalysts like zeolites or clays. mdpi.comorgsyn.org

Rigorous Spectroscopic and Spectrometric Characterization of N 5 4 Methoxyphenyl 1h Imidazol 2 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

Without experimental data, a hypothetical ¹H NMR spectrum can be predicted based on the structure. The spectrum would be expected to show distinct signals for the aromatic protons on the methoxyphenyl and imidazole (B134444) rings, the N-H protons of the imidazole and acetamide (B32628) groups, the methoxy (B1213986) protons, and the methyl protons of the acetamide group. The chemical shifts (δ) would indicate the electronic environment of each proton, while the coupling constants (J) would reveal connectivity between neighboring protons.

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Backbone Determination

A ¹³C NMR spectrum would be essential to confirm the carbon framework of the molecule. Each unique carbon atom in N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide would produce a distinct signal. The chemical shifts of these signals would help in assigning the carbons of the methoxyphenyl ring, the imidazole ring, the acetamide group, and the methoxy group.

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. COSY would establish proton-proton correlations, while HSQC would link protons to their directly attached carbons.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the N-H stretching of the imidazole and amide groups, the C=O stretching of the amide, C-N stretching, C-O stretching of the methoxy group, and C=C and C-H vibrations of the aromatic rings.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. This technique would be used to confirm the molecular formula of this compound (C₁₂H₁₃N₃O₂).

Advanced Computational Chemistry and Molecular Modeling Studies of N 5 4 Methoxyphenyl 1h Imidazol 2 Yl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a foundational understanding of a molecule's behavior at the electronic level. These methods are pivotal in predicting molecular geometry, electronic properties, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules, providing a balance between accuracy and computational cost.

The Frontier Molecular Orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lumo Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is associated with its electron-donating ability, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability.

For a structurally related compound, 2-(4-Methoxyphenyl)-4, 5-diphenyl-1H-imidazole, DFT calculations have been performed to analyze its frontier orbitals. ijrar.org Based on such analyses, it is anticipated that for N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide, the HOMO would be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring and the imidazole (B134444) core, reflecting their potential as electron-donating regions. Conversely, the LUMO is expected to be distributed over the imidazole ring and the acetamide (B32628) group, particularly the carbonyl carbon, indicating these as potential sites for nucleophilic attack. The HOMO-LUMO energy gap is a critical determinant of a molecule's stability and reactivity. A smaller energy gap, as seen in some heterocyclic compounds, suggests a higher propensity for chemical reactions and potential biological activity. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Structurally Similar Imidazole Derivatives Data is illustrative and based on computational studies of analogous compounds.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole ijrar.org-5.5-1.54.0
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate nih.gov-0.26751-0.180940.08657

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, susceptible to nucleophilic attack) in blue.

In the case of this compound, the MEP surface is expected to show significant negative potential around the oxygen atom of the acetamide carbonyl group and the nitrogen atoms of the imidazole ring. These regions represent the most likely sites for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms, particularly the N-H protons of the imidazole and acetamide groups, would exhibit positive electrostatic potential, making them favorable sites for nucleophilic interactions. Studies on similar heterocyclic systems, such as the fungicide benomyl, have confirmed that negative potential regions are predominantly localized over carbonyl groups, which is consistent with the expected MEP of the target molecule. nih.gov

The distribution of atomic charges within a molecule influences its polarity, reactivity, and intermolecular interactions. Methods such as Mulliken population analysis are employed to calculate the partial charges on each atom.

For this compound, it is predicted that the nitrogen and oxygen atoms will carry significant negative charges due to their high electronegativity. Specifically, the oxygen of the carbonyl group in the acetamide moiety is expected to be a major center of negative charge. The nitrogen atoms of the imidazole ring will also exhibit negative charges. The carbon atom of the carbonyl group, being bonded to two electronegative atoms (oxygen and nitrogen), will likely have a positive charge, making it an electrophilic center. The hydrogen atoms bonded to nitrogen will carry partial positive charges. This charge distribution is crucial for understanding the molecule's dipole moment and its ability to form hydrogen bonds and other non-covalent interactions. In computational studies of related benzimidazole (B57391) derivatives, Mulliken charge analysis has consistently shown that nitrogen and other heteroatoms possess negative charges, while hydrogen atoms attached to them are positively charged.

Table 2: Representative Mulliken Atomic Charges for a Structurally Similar Benzimidazole Derivative Data is illustrative and based on computational studies of analogous compounds.

AtomCharge (e)
N (imidazole)-0.4 to -0.6
C (carbonyl)+0.5 to +0.7
O (carbonyl)-0.5 to -0.7
H (N-H)+0.2 to +0.4

The biological activity of a molecule is often intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of a molecule and their relative energies. This is achieved by exploring the potential energy surface through systematic rotation of single bonds.

For this compound, the key flexible bonds are those connecting the 4-methoxyphenyl group to the imidazole ring and the acetamide group to the imidazole ring. Rotation around the bond between the imidazole and the acetamide group will determine the orientation of the acetamide plane relative to the imidazole ring. The presence of intramolecular hydrogen bonding between the acetamide and the imidazole ring could influence the conformational preference. The methoxy (B1213986) group on the phenyl ring also has rotational freedom. Energy minimization calculations are performed to determine the most stable, low-energy conformations.

Density Functional Theory (DFT) Calculations for Ground State Properties

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

Given the structural motifs present in this compound, it is a candidate for interaction with various biological targets. For instance, imidazole-containing compounds are known to act as inhibitors for a range of enzymes. sapub.org A molecular docking study would involve placing the optimized conformation of the molecule into the active site of a target protein.

The simulation would predict the binding affinity, typically expressed as a docking score or binding energy, and visualize the non-covalent interactions that stabilize the ligand-receptor complex. For this compound, potential interactions could include hydrogen bonds between the acetamide group's carbonyl oxygen and N-H proton with amino acid residues in the active site. The imidazole ring can also participate in hydrogen bonding. The 4-methoxyphenyl group could engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. For example, in a study of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, molecular docking revealed a binding energy of -6.37 kcal/mol with the NADPH enzyme, indicating good binding potential. nih.gov

Table 3: Representative Molecular Docking Results for Structurally Similar Imidazole Derivatives with Target Proteins Data is illustrative and based on computational studies of analogous compounds.

LigandTarget ProteinBinding Energy (kcal/mol)Key Interactions
4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol nih.govNADPH enzyme-6.37Hydrogen bonding, Hydrophobic interactions
2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b] nih.govnih.govchemrevlett.comthiadiazol-5-yl thiocyanate (B1210189) nih.govTGF-β type I receptor kinase-Strong hydrogen bonding, Hydrophobic interactions

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For this compound, docking studies can be employed to identify its potential biological targets and elucidate its binding mode within the active site. The process involves generating a multitude of possible conformations of the ligand and positioning them within the receptor's binding pocket. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction.

While specific docking studies on this compound are not extensively documented in publicly available literature, studies on analogous imidazole derivatives provide valuable insights. For instance, docking studies on 2, 4, 5-trisubstituted imidazole derivatives as inhibitors of protein kinase CK2 have demonstrated their ability to fit within the ATP-binding pocket of the enzyme. nih.gov These studies often reveal that the imidazole core can act as a scaffold, with its substituents forming key interactions with the protein. In the case of this compound, the 4-methoxyphenyl group would be expected to engage in hydrophobic interactions, while the acetamide moiety could form crucial hydrogen bonds.

The predicted binding affinities, often expressed as binding energy (e.g., in kcal/mol), provide a quantitative measure of the ligand's potency. For a series of imidazole derivatives targeting various receptors, these predicted affinities can be correlated with experimental biological activities to validate the docking protocol. nih.gov

Computational Technique Objective Predicted Outcome for this compound
Molecular DockingPredict binding orientation and affinityIdentification of potential protein targets and estimation of binding energy.
Scoring FunctionsRank and score docked posesPrioritization of the most likely binding modes based on interaction energies.

Identification of Key Interacting Amino Acid Residues

A critical outcome of molecular docking is the identification of specific amino acid residues within the receptor's active site that interact with the ligand. These interactions are fundamental to the stability of the ligand-receptor complex and the ligand's biological activity. For this compound, the key interactions would likely involve:

Hydrogen Bonds: The nitrogen atoms of the imidazole ring and the oxygen and nitrogen atoms of the acetamide group are potential hydrogen bond donors and acceptors. They can form hydrogen bonds with polar amino acid residues such as serine, threonine, and glutamine.

Hydrophobic Interactions: The phenyl ring of the 4-methoxyphenyl group is expected to form hydrophobic interactions with nonpolar amino acid residues like valine, leucine, and isoleucine.

Pi-Pi Stacking: The aromatic imidazole and phenyl rings can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. mdpi.com

Computational studies on related benzimidazole derivatives have highlighted the importance of such interactions in their binding to various targets, including enzymes and receptors. nih.gov Understanding these key interactions for this compound is crucial for designing more potent and selective analogs.

Interaction Type Potential Interacting Moiety on Ligand Potential Interacting Amino Acid Residues
Hydrogen BondingImidazole ring nitrogens, Acetamide groupSer, Thr, Gln, Asp, Asn
Hydrophobic Interactions4-methoxyphenyl groupVal, Leu, Ile, Ala
Pi-Pi StackingImidazole ring, Phenyl ringPhe, Tyr, Trp

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics of Ligand-Receptor Complexes

While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are invaluable for assessing the conformational stability of the this compound-receptor complex and understanding its dynamic behavior. nih.gov

In a typical MD simulation, the docked complex is placed in a simulated physiological environment (e.g., a box of water molecules and ions). The forces between atoms are calculated, and Newton's laws of motion are used to predict their movements over a specific period, often in the nanosecond to microsecond range. Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand atoms from their initial positions over time. A stable RMSD trajectory suggests that the complex has reached equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues. Higher RMSF values indicate greater flexibility, which can be important for receptor function and ligand binding.

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and the receptor throughout the simulation, providing insights into the stability of these key interactions.

MD simulations on imidazole derivatives have been used to confirm the stability of their binding modes and to refine the understanding of their interactions with target proteins. onsager.cnacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and 3D-QSAR Approaches for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of analogs of this compound, QSAR can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

In a 2D-QSAR study, various molecular descriptors (e.g., physicochemical properties, topological indices) are calculated for each compound and correlated with their biological activity using statistical methods like multiple linear regression.

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of the structure-activity relationship. nih.govtandfonline.com These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties would likely increase or decrease biological activity. For instance, a CoMFA study on 2, 4, 5-trisubstituted imidazole derivatives revealed that bulky substituents at certain positions were favorable for activity, while electronegative groups at other positions were detrimental. tandfonline.com Such insights would be invaluable for optimizing the structure of this compound.

QSAR Model Descriptors Output
2D-QSARPhysicochemical, TopologicalMathematical equation correlating descriptors with activity.
3D-QSAR (CoMFA/CoMSIA)Steric, Electrostatic, Hydrophobic fields3D contour maps indicating favorable and unfavorable regions for substitution.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models are now routinely used in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles and to flag potential liabilities. rsc.org

For this compound, various computational tools can predict its ADME properties based on its chemical structure. These predictions can help to assess its drug-likeness and potential for oral bioavailability. Key ADME parameters that can be predicted in silico include:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) can be predicted to estimate oral absorption.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration provide insights into how the compound will distribute throughout the body.

Metabolism: In silico models can predict the likelihood of metabolism by cytochrome P450 (CYP) enzymes, which are crucial for drug clearance.

Excretion: While direct prediction of excretion pathways is complex, parameters related to clearance can be estimated.

Toxicity: Various toxicological endpoints, such as hepatotoxicity and cardiotoxicity, can also be predicted.

Numerous studies on imidazole and benzimidazole derivatives have utilized in silico ADME predictions to guide the selection of promising drug candidates. rsc.orgnih.gov

ADME Parameter Prediction for this compound (Illustrative)
Absorption
Caco-2 PermeabilityGood to Moderate
Human Intestinal AbsorptionHigh
Distribution
Plasma Protein BindingHigh
Blood-Brain Barrier PenetrationLikely to penetrate
Metabolism
CYP450 InhibitionPotential for inhibition of certain isoforms
Excretion
Renal ClearanceLow to Moderate
Drug-Likeness
Lipinski's Rule of FiveLikely to comply
Bioavailability ScoreModerate to High

Structure Activity Relationship Sar Investigations of N 5 4 Methoxyphenyl 1h Imidazol 2 Yl Acetamide and Its Analogs

Systematic Elucidation of Substituent Effects on Biological Activity

The biological activity of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide analogs is profoundly influenced by the nature and position of various substituents. The molecule can be dissected into three key regions for systematic modification: the N-position of the imidazole (B134444) ring, the 4-methoxyphenyl (B3050149) moiety, and the acetamide (B32628) group at the 2-position of the imidazole.

Influence of Variations at the N-Position of the Imidazole Ring

In closely related heterocyclic systems like benzimidazoles, which feature an imidazole ring fused to a benzene (B151609) ring, substitutions at the N-1 position have been shown to significantly impact biological activity. nih.govnih.govresearchgate.net For instance, studies on benzimidazole-based antisecretory agents revealed that N-alkylation leads to a substantial decrease or complete loss of activity. tandfonline.com Conversely, introducing an acyl group at the N-position can sometimes result in a prodrug, which is metabolized in vivo to release the active, N-unsubstituted compound. tandfonline.com

This principle suggests that for this compound, maintaining an unsubstituted N-H group on the imidazole ring is likely crucial for its biological function. This N-H group can act as a hydrogen bond donor, a key interaction for binding to many biological targets. acs.org Alkylation at this position would remove this capability and could introduce steric hindrance, disrupting the optimal binding conformation.

Table 1: Influence of N-1 Substitution on the Biological Activity of Benzimidazole (B57391) Analogs

Compound N-1 Substituent Relative Activity Reference
Parent Benzimidazole -H Active tandfonline.com
Analog 1 -Alkyl (e.g., -CH₃) Essentially Inactive tandfonline.com

Impact of Modifications on the 4-Methoxyphenyl Moiety

The 5-(4-methoxyphenyl) group is a significant structural feature that influences the molecule's lipophilicity, electronic properties, and potential for specific interactions with target proteins, such as π-π stacking or hydrophobic interactions. Modifications to this aryl ring can lead to substantial changes in biological activity.

SAR studies on 5-aryl-imidazole derivatives have demonstrated the importance of the substitution pattern on this phenyl ring. For example, in a series of 5-Aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones evaluated for anticancer activity, the presence and position of substituents like chloro or methoxy (B1213986) groups on the 5-phenyl ring were critical in modulating their cytotoxic effects. nih.gov One of the most potent compounds in that series featured a 4-methoxyphenyl group at the C-5 position, highlighting the favorable contribution of this specific moiety. nih.gov

The methoxy group (-OCH₃) at the para-position is particularly noteworthy. It is an electron-donating group that can influence the electron density of the phenyl ring. Furthermore, its oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target. Replacing the methoxy group or changing its position (to ortho or meta) would alter these properties and likely impact activity.

Bioisosteric replacement is a common strategy in medicinal chemistry to modulate a compound's properties while retaining its essential binding features. nih.govacs.org Replacing the 4-methoxyphenyl ring with other groups, such as different substituted phenyl rings, heterocyclic rings (e.g., pyridine, thiophene), or even non-aromatic cyclic groups, could lead to improved potency, selectivity, or metabolic stability.

Table 2: Effect of Phenyl Ring Substituents on Anticancer Activity of 5-Aryl Imidazole Analogs

Compound ID C-5 Aryl Substituent Activity (IC₅₀ in µM against MCF-7) Reference
5 4-Methoxyphenyl 1.071 researchgate.net
4d 4-Chlorophenyl 7.967 researchgate.net

Data extracted from studies on structurally similar 5-aryl imidazole-2-thione cores.

Significance of the Acetamide Group and Its Derivatives

The acetamide group (-NHCOCH₃) at the C-2 position of the imidazole ring is a crucial functional group that can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). Its size, shape, and electronic properties are often finely tuned for optimal target engagement.

The importance of the acetamide moiety is highlighted in SAR studies of various heterocyclic compounds. In one study on benzimidazole derivatives, the introduction of an acetamide group resulted in a compound with significantly better activity (IC₅₀ = 15 nM) compared to the parent amine (IC₅₀ = 3500 nM). nih.gov This demonstrates the critical role of the acetyl group in enhancing binding affinity.

Modifying or replacing the acetamide group is a key strategy for SAR exploration. Potential modifications include:

Altering the Alkyl Group: Replacing the methyl group of the acetamide with larger alkyl groups (ethyl, propyl), cyclic groups (cyclopropyl), or substituted alkyl groups can probe the size of the binding pocket.

Varying the Amide: Synthesizing different amide derivatives (e.g., benzamides, acrylamides) can explore electronic and steric effects.

Bioisosteric Replacement: Replacing the amide linkage with other functional groups like ureas, sulfonamides, or carbamates can alter hydrogen bonding patterns and chemical stability. nih.gov

For example, research on acetamide-sulfonamide scaffolds has shown that the nature of the group attached to the acetamide function significantly influences biological activity. nih.gov Such studies underscore that the entire acetamide structure is a key pharmacophoric element.

Role of Positional Isomerism and Stereochemical Considerations in Activity Modulation

The spatial arrangement of atoms and functional groups within a molecule is critical for its biological activity. This includes both the relative positions of substituents on the imidazole ring (positional isomerism) and the three-dimensional orientation of the molecule (stereochemistry).

Stereochemistry becomes a factor if chiral centers are introduced into the molecule, for instance, by adding a chiral substituent to the N-1 position or to the acetamide group. Enantiomers (non-superimposable mirror images) of a chiral drug can have vastly different biological activities, potencies, and toxicities. In a study on chiral benzimidazole analogs, the (R)-enantiomer was found to be six times more potent than the (S)-enantiomer, highlighting the importance of stereochemical configuration for optimal target interaction. acs.org Although the parent compound this compound is not chiral, derivatization can easily introduce chirality, making stereochemical considerations essential for further development.

Methodologies for SAR Analysis and Data Interpretation

To systematically analyze and interpret the data generated from SAR studies, researchers employ various computational and statistical methods. These techniques help to identify patterns and build predictive models that can guide the design of new, more potent compounds.

Application of Dominance-Based Rough Set Approach (DRSA) in SAR Studies

One advanced methodology for data analysis is the Dominance-Based Rough Set Approach (DRSA). arxiv.orgresearchgate.net DRSA is an extension of the classical rough set theory and is particularly well-suited for handling data where attributes and outcomes are preference-ordered, a common scenario in SAR analysis (e.g., ranking compounds from most active to least active). put.poznan.pl

In the context of SAR, DRSA can analyze a dataset of compounds, their structural features (descriptors), and their measured biological activities. The core idea is to handle monotonic relationships, such as "an increase in lipophilicity, while other parameters are constant, should not worsen the biological activity." put.poznan.pl DRSA identifies inconsistencies in the data and generates a set of minimal "if-then" decision rules that describe the structure-activity relationship. researchgate.net

For example, a rule generated by DRSA might look like:

IF (LogP is 'high') AND (H-bond donors ≤ 1) AND (Aryl substituent is 'para-methoxy') THEN (Activity is 'high').

This approach has been successfully applied to analyze the SAR of quaternary imidazolium (B1220033) compounds, where it was used to find a minimum set of structural attributes that were significant for antimicrobial activity. nih.gov The analysis generated a decision algorithm that could help predict the activity of new, unsynthesized compounds, thereby guiding future synthetic efforts more efficiently. nih.gov DRSA provides an intuitive and powerful way to extract actionable knowledge from complex SAR datasets, making it a valuable tool in modern drug design. wikipedia.orgnih.gov

Activity-Atlas Visualization Techniques for SAR Pattern Recognition

While traditional SAR tables are invaluable, comprehending complex, multi-dimensional SAR data can be challenging. Activity-Atlas is a computational visualization technique designed to analyze qualitative structure-activity relationships via informative 3D maps, enabling medicinal chemists to rationalize key activity changes more intuitively. youtube.com The method works by aligning the molecules in a dataset and systematically analyzing pairwise comparisons to understand how changes in structure affect biological activity. cresset-group.com

For the this compound series, an Activity-Atlas analysis would provide a detailed 3D model of the SAR landscape. cresset-group.com This is achieved through several key outputs:

Activity Cliff Summary: This analysis highlights regions of sharp SAR, often referred to as "activity cliffs," where a minor chemical modification results in a large change in potency. cresset-group.com The model generates a 3D summary map by combining the activity cliffs from all pairwise comparisons. cresset-group.com For this compound series, the map might show:

A region of negative electrostatic potential is favorable near the para-position of the phenyl ring (corresponding to the methoxy oxygen), while positive potential is disfavored.

A region of steric intolerance around the ortho-positions of the phenyl ring, explaining why substituents there lead to a loss of activity.

A clear indication of the importance of the hydrogen-bond donating character of the acetamide N-H group.

Average of Actives: This feature distills the common structural properties of the most active molecules into a single 3D representation. cresset-group.com It provides a visual hypothesis of the ideal features required for high potency, showing the average electrostatic, hydrophobic, and shape characteristics. This "average active" model would serve as a powerful template for designing new analogs of this compound, ensuring that new designs incorporate as many of the key features as possible. cresset-group.com

Regions Explored: This analysis generates a 3D map that shows the chemical space that has already been investigated in terms of shape, hydrophobicity, and electrostatics. cresset-group.comyoutube.com It helps chemists identify opportunities for innovation by highlighting unexplored regions around the scaffold. cresset-group.com For instance, it might reveal that while the para-position of the phenyl ring has been well-explored, certain vectors extending from the imidazole N1 position remain uninvestigated, suggesting novel modifications could be made there. youtube.com

Pharmacophore Development and Lead Optimization Principles Derived from SAR

The SAR data, whether analyzed in tables or with tools like Activity-Atlas, provides the foundation for developing a 3D pharmacophore model. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. dovepress.comdergipark.org.tr It serves as a 3D blueprint for designing or identifying new, potent lead compounds. vcat.de

For the this compound series, a ligand-based pharmacophore model can be generated from the conformations of several highly active analogs. The key pharmacophoric features derived from the SAR would likely include:

One Hydrogen Bond Donor (HBD): Located at the position of the acetamide N-H proton.

One Hydrogen Bond Acceptor (HBA): Corresponding to the acetamide carbonyl oxygen.

A Second Hydrogen Bond Acceptor (HBA): Located at the position of the 4-methoxy oxygen on the phenyl ring.

One Aromatic/Hydrophobic Feature (HY/AR): Representing the core of the 5-phenyl ring, which occupies a hydrophobic pocket.

A Second Aromatic/Hydrophobic Feature (HY/AR): Representing the imidazole scaffold itself.

This 3D model, with defined distances and angles between these features, becomes a powerful tool for lead optimization. The principles derived from this pharmacophore model guide the medicinal chemistry strategy in several ways:

Rational Design: Chemists can design new molecules that more perfectly match the pharmacophore query. This could involve rigidifying the molecule to lock it in the optimal (bioactive) conformation, thereby reducing the entropic penalty upon binding.

Virtual Screening: The pharmacophore model can be used as a 3D query to search large databases of virtual compounds, identifying novel scaffolds that present the same key features in the correct spatial orientation. dergipark.org.tr

Improving Selectivity: By comparing the pharmacophore model for the desired target (e.g., p38α kinase) with pharmacophore models for off-targets (e.g., other kinases), chemists can introduce modifications that favor binding to the intended target while disrupting interactions with others, thus improving the selectivity profile of the lead compound.

Guiding Further SAR: The model can predict which modifications are likely to be fruitful. For example, if the model indicates an empty space near the imidazole N1 position, it suggests that adding substituents at this position could access a new binding interaction and improve potency.

In essence, the development of a pharmacophore model transforms qualitative SAR observations into a quantitative and predictive framework, accelerating the journey from a promising hit compound to an optimized clinical candidate. vcat.de

Mechanistic Insights into the Biological Interactions of N 5 4 Methoxyphenyl 1h Imidazol 2 Yl Acetamide and Imidazole Derivatives

Molecular Mechanisms of Enzyme Inhibition and Modulation

The imidazole (B134444) scaffold is a common feature in many biologically active molecules and is known to participate in enzyme inhibition through various mechanisms. researchgate.net The nitrogen atoms in the imidazole ring can act as hydrogen bond donors or acceptors and can also coordinate with metal ions in the active sites of metalloenzymes. nih.gov

Allosteric vs. Active Site Binding Mechanisms

Enzyme inhibitors can bind to the active site, where the substrate normally binds, or to an allosteric site, which is a distinct location on the enzyme. teachmephysiology.combioninja.com.au

Active Site Binding: Competitive inhibitors often mimic the structure of the substrate and bind to the active site, preventing the substrate from binding. bioninja.com.au For many kinase inhibitors with an imidazole core, interactions with the ATP-binding pocket, a part of the active site, are crucial for their inhibitory effect.

Allosteric Binding: Allosteric inhibitors bind to a site other than the active site, inducing a conformational change in the enzyme that alters the active site's shape and reduces its affinity for the substrate. teachmephysiology.com This mode of inhibition is often non-competitive. While less common for imidazole-based kinase inhibitors, allosteric inhibition has been observed for other enzymes. For instance, certain compounds targeting the interface of protein-protein interactions can act as allosteric modulators. researchgate.net

Without experimental data for N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide, it is not possible to definitively determine its binding mechanism.

Specificity and Selectivity Towards Enzyme Targets (e.g., Proteases, Kinases)

The specificity and selectivity of an inhibitor for its target enzyme are critical for its therapeutic potential, as off-target effects can lead to toxicity. The substitution pattern on the imidazole ring plays a significant role in determining selectivity.

Many imidazole-containing compounds have been developed as kinase inhibitors . nih.gov Kinases are a large family of enzymes that play key roles in cell signaling, and their dysregulation is implicated in diseases like cancer. The selectivity of these inhibitors depends on their ability to form specific interactions with amino acid residues in the ATP-binding pocket of one kinase over others. For example, nilotinib, an imidazole-containing drug, is a potent inhibitor of the Bcr-Abl kinase. nih.gov

Imidazole derivatives have also been investigated as inhibitors of other enzymes, such as proteases . The imidazole group can participate in the catalytic mechanism of some proteases or bind to their active sites.

The potential enzyme targets for this compound have not been reported.

Receptor Interaction and Modulation at a Molecular Level

Imidazole-containing compounds can also interact with various receptors, including G-protein coupled receptors (GPCRs). Histamine (B1213489), a well-known endogenous molecule featuring an imidazole ring, acts on histamine receptors, which are GPCRs.

Ligand-Receptor Binding Kinetics and Thermodynamics

The interaction between a ligand (like a drug molecule) and a receptor is characterized by its binding kinetics (the rates of association and dissociation) and thermodynamics (the energy changes upon binding). These parameters determine the affinity of the ligand for the receptor and the duration of its effect.

For imidazole derivatives, the binding affinity is influenced by the types of non-covalent interactions they can form with the receptor's binding pocket, including hydrogen bonds, van der Waals interactions, and π-π stacking. nih.gov The 4-methoxyphenyl (B3050149) group on this compound could potentially engage in hydrophobic and aromatic interactions within a receptor binding site.

G-Protein Coupled Receptor (GPCR) Modulation Mechanisms

GPCRs are a large family of transmembrane receptors that play a crucial role in signal transduction. Ligands can act as agonists (activating the receptor), antagonists (blocking the receptor), or inverse agonists (reducing the basal activity of the receptor). Imidazopyridine-based compounds have been studied as modulators of the 5-HT6 receptor, a type of GPCR. acs.org The nature of the substituent on the imidazole core can influence whether the compound acts as a neutral antagonist or an inverse agonist. acs.org

The specific GPCR targets, if any, for this compound are unknown.

Disruption or Modulation of Key Intracellular Signaling Pathways

By inhibiting enzymes or modulating receptors, imidazole derivatives can interfere with intracellular signaling pathways.

For example, by inhibiting kinases, these compounds can block the phosphorylation cascades that are essential for cell growth, proliferation, and survival. The Wnt/β-catenin signaling pathway, which is crucial in development and often dysregulated in cancer, has been shown to be modulated by some imidazole derivatives. nih.gov These compounds can lead to the downregulation of target genes of this pathway, thereby inhibiting cancer cell proliferation. nih.gov

Given the lack of specific data for this compound, it is not possible to identify the specific intracellular signaling pathways it may affect.

Interference with Microbial Physiological Processes (In Vitro Investigations)

Extensive literature searches did not yield specific in vitro studies detailing the mechanistic insights of this compound on the physiological processes of microbes. The broader class of imidazole derivatives, however, has been the subject of numerous investigations, revealing several key mechanisms by which these compounds exert their antimicrobial effects. These generally include the inhibition of nucleic acid synthesis, disruption of cell wall and membrane integrity, and interference with essential metabolic enzymes. While the precise actions of this compound remain uncharacterized, the established activities of related imidazole compounds provide a foundational understanding of its potential biological interactions.

Inhibition of Nucleic Acid Synthesis Pathways

There is no direct scientific evidence from in vitro investigations detailing the inhibition of nucleic acid synthesis pathways by this compound. However, the imidazole scaffold is a component of various molecules known to interfere with these critical cellular processes.

Some imidazole-containing compounds, particularly nitroimidazoles, are known to act as inhibitors of nucleic acid synthesis. researchgate.net This action is often predicated on the reduction of the nitro group within the microbial cell, leading to the formation of reactive intermediates that can cause damage to DNA and other macromolecules. researchgate.net Additionally, other antimicrobial agents function by inhibiting key enzymes involved in DNA replication and transcription, such as DNA gyrase and RNA polymerase. nih.gov For instance, a study on 2-chloro-N-(4-methoxyphenyl)acetamide suggested through in silico analysis that its antimicrobial effect could be due to its interaction with DNA ligase. chemjournal.kz It is important to note that this is a different, though structurally related, compound.

Disruption of Cell Wall/Membrane Integrity

Specific research on the ability of this compound to disrupt microbial cell wall or membrane integrity is not available in the current scientific literature. Nevertheless, the disruption of these cellular barriers is a known mechanism of action for certain classes of imidazole derivatives. nih.gov

The fungal cell membrane, in particular, is a primary target for many azole antifungal agents. These compounds inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. researchgate.net The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt membrane fluidity and function, leading to fungal cell death. researchgate.net

In bacteria, some imidazole derivatives have been shown to interfere with the cell membrane, leading to increased permeability and leakage of cellular contents. acs.org The precise molecular interactions driving this disruption can vary depending on the specific chemical structure of the imidazole compound and the composition of the microbial membrane.

Without in vitro studies on this compound, it is not possible to determine if it shares these membrane-disrupting properties. Experimental validation, such as membrane potential assays or leakage assays, would be necessary to ascertain its effects on microbial cell wall and membrane integrity.

Interference with Essential Metabolic Enzymes in Microorganisms

There are no published in vitro investigations that specifically detail the interference of this compound with essential metabolic enzymes in microorganisms. However, the inhibition of crucial enzymes is a well-established antimicrobial strategy for many compounds, including various imidazole derivatives.

As previously mentioned, a significant mechanism of action for antifungal azoles is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. researchgate.net In the context of bacteria, other enzymes have been identified as targets for different antimicrobial agents. For example, a study involving N,N′-(propane-1,3-diyl) bis(2-(4-oxo-4,5-dihydro-1H-imidazole-2-yl) acetamide) suggested through molecular docking that it may bind to the bacterial FabH–CoA complex, an essential enzyme in fatty acid synthesis. acs.org Furthermore, a study on N-alkylated 2-(4-methoxyphenyl)-1H-benzo[d]imidazole derivatives, which share a similar methoxyphenyl group, indicated that these compounds might interact with dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism.

These findings highlight the potential for imidazole-containing structures to target a range of essential microbial enzymes. However, it is crucial to reiterate that the specific enzymatic targets of this compound, if any, have not been experimentally determined.

Future Research Directions and Advanced Applications in Chemical Biology and Drug Discovery

Exploration of Novel and Efficient Synthetic Routes for Complex Analogs

The development of novel and efficient synthetic routes is crucial for generating diverse libraries of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide analogs for structure-activity relationship (SAR) studies. Current synthetic strategies often involve multi-step processes that can be time-consuming and may result in low yields for certain derivatives. Future efforts will likely focus on green chemistry principles and innovative catalytic systems to streamline the synthesis of complex analogs.

Researchers are exploring methods such as one-pot reactions and the use of eco-friendly catalysts to improve efficiency. For instance, the synthesis of related 2-acetamido-2-ylidene-4-imidazole derivatives has been achieved under green reaction conditions. nih.gov Methodologies that allow for the late-stage functionalization of the imidazole (B134444) core, the methoxyphenyl ring, or the acetamide (B32628) group would be particularly valuable. This would enable the rapid creation of a wide range of analogs from a common intermediate, facilitating a more thorough exploration of the chemical space. The development of synthetic protocols for related heterocyclic systems, such as N-(5-(4-methoxyphenyl) thiazol-2-yl) benzamide (B126) derivatives, highlights the use of catalysts like imidazoles to promote efficient reactions, a strategy that could be adapted for the target compound's analogs. researchgate.net

Key areas for synthetic exploration include:

Microwave-assisted organic synthesis (MAOS): To accelerate reaction times and improve yields.

Flow chemistry: For safer, more scalable, and consistent production of intermediates and final compounds.

Novel catalyst development: Including nanocatalysts and biocatalysts to enhance reaction selectivity and efficiency under milder conditions. biointerfaceresearch.com

Combinatorial chemistry approaches: To rapidly generate large libraries of analogs for high-throughput screening.

Development of Integrated Computational-Experimental Platforms for Design and Discovery

The integration of computational and experimental approaches has become a cornerstone of modern drug discovery, enabling a more rational and efficient design process. mdpi.com For imidazole-acetamide derivatives, this synergy is critical for predicting biological activity, understanding mechanism of action, and optimizing lead compounds.

Computational techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies can be used to predict the binding affinities of novel analogs to their biological targets. mdpi.com For example, a non-equilibrium (NEQ) thermodynamics method has been successfully used to predict the relative free energies of binding for imidazole-4-N-acetamide derivatives to cyclin-dependent protein kinases (CDKs), with results showing a strong correlation to experimental in vitro kinase assays. nih.gov Such computational workflows can prioritize the synthesis of the most promising compounds, saving significant time and resources. nih.gov

An integrated platform would typically involve the following workflow:

In Silico Screening: Virtual libraries of imidazole-acetamide analogs are docked against the crystal structures of biological targets to identify potential hits. nih.govacs.org

MD Simulations: The most promising protein-ligand complexes are subjected to MD simulations to assess their stability and dynamic behavior over time. mdpi.com

Chemical Synthesis: Compounds prioritized by computational analysis are synthesized.

Experimental Validation: The synthesized compounds are tested in biochemical and cell-based assays to determine their actual biological activity (e.g., IC₅₀ values).

Iterative Optimization: The experimental data is fed back into the computational models to refine them, leading to a new cycle of design and testing.

This iterative process accelerates the discovery of potent and selective inhibitors. nih.gov

Rational Design of Multi-Targeted Imidazole-Acetamide Hybrid Compounds

Chronic and complex diseases like cancer often involve multiple pathological pathways, making multi-targeted drugs an attractive therapeutic strategy. ijcce.ac.ir The imidazole-acetamide scaffold is well-suited for the design of hybrid molecules that can simultaneously modulate several biological targets. researchgate.net A "hybrid molecule" combines two or more pharmacophores into a single entity, potentially leading to improved efficacy, reduced side effects, and a lower likelihood of drug resistance. researchgate.net

The rational design of these hybrids involves identifying key pharmacophoric features from different classes of inhibitors and integrating them into the imidazole-acetamide framework. For example, by combining the core structure of this compound with moieties known to inhibit other relevant targets (e.g., other protein kinases, enzymes in metabolic pathways, or epigenetic targets), it is possible to create novel multi-targeted agents. mdpi.com Research on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives has shown that modifying different positions on the core structure can yield compounds with a spectrum of activities, including antiproliferative, antibacterial, and antifungal properties. acs.org

Design StrategyPotential TargetsTherapeutic Area
Kinase-HDAC InhibitionCDKs, PI3K, HDACsOncology
Kinase-Receptor InhibitionVEGFR, EGFR, FGFROncology
Antimicrobial-AntiproliferativeBacterial DHFR, TubulinInfectious Disease, Oncology

This approach allows for the creation of agents with unique pharmacological profiles tailored to complex diseases. researchgate.netmdpi.com

Investigation of Emerging Biological Targets and Disease Pathways for Compound Application

While derivatives of the imidazole-acetamide scaffold have shown activity against targets like cyclin-dependent kinases (CDKs), there is vast potential for their application against other emerging biological targets. nih.gov The versatility of the imidazole ring, a key component of many biologically active molecules, allows it to interact with a wide range of proteins and enzymes. nih.gov

Future research should focus on screening this compound and its analogs against a broader panel of targets implicated in various diseases.

Potential Target Classes and Associated Diseases:

Other Protein Kinases: Beyond CDKs, kinases such as Aurora kinases, Polo-like kinases (PLKs), and tyrosine kinases (e.g., FGFR) are critical in cancer and inflammatory diseases. nih.gov

Epigenetic Targets: Enzymes like histone deacetylases (HDACs) and methyltransferases are key regulators of gene expression and are validated targets in oncology.

Viral Proteins: The imidazole core has been explored for its antiviral properties, with derivatives targeting viral proteases or polymerases, as seen in studies against SARS-CoV-2 targets. mdpi.comnih.gov

Bacterial Enzymes: Targets like dihydrofolate reductase (DHFR) are essential for bacterial survival, and imidazole derivatives could be developed as novel antibacterial agents. acs.org

Systematic screening of compound libraries against these targets could uncover entirely new therapeutic applications for this chemical class, extending beyond its current focus.

Utilization of the Compound as a Chemical Probe for Biological Process Elucidation

Beyond their therapeutic potential, well-characterized, potent, and selective imidazole-acetamide compounds can serve as valuable chemical probes. Chemical probes are small molecules used to perturb and study the function of a specific protein or pathway within a complex biological system, such as a living cell or organism.

To be an effective chemical probe, a derivative of this compound should ideally possess:

High Potency: Sub-micromolar or better activity against its intended target.

High Selectivity: Minimal off-target effects to ensure that observed biological outcomes are due to the modulation of the primary target.

Characterized Mechanism of Action: A clear understanding of how it interacts with its target.

Cellular Permeability: The ability to cross cell membranes to engage with intracellular targets.

Once a suitable probe is identified, it can be used to investigate fundamental biological questions. For example, a highly selective CDK2 inhibitor from this chemical class could be used to dissect the specific roles of CDK2 in cell cycle progression, apoptosis, and differentiation in various cancer cell lines. nih.gov By modifying the probe with a fluorescent tag or a reactive group for covalent labeling, researchers can visualize the subcellular localization of the target protein or identify its binding partners, further illuminating its biological function.

Q & A

Basic: What are the optimized synthetic routes for N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves multi-step pathways, starting with imidazole ring formation via cyclization of precursors like aldehydes and amines under acidic/basic conditions. A common approach includes:

  • Step 1 : Condensation of 4-methoxybenzaldehyde with glyoxal and ammonium acetate to form the imidazole core.
  • Step 2 : Acetylation of the imidazole-2-amine intermediate using acetic anhydride or acetyl chloride.
    Key conditions include temperature control (60–80°C for cyclization), pH adjustments, and inert atmospheres to prevent oxidation. Purification via column chromatography or recrystallization ensures >90% purity .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxyphenyl at C5, acetamide at C2). For example, the methoxy group shows a singlet at ~3.8 ppm in ¹H NMR .
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+ = 260.1064 for C₁₂H₁₃N₃O₂) validates molecular formula .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of methoxy) confirm functional groups .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%) .

Basic: How is the biological activity of this compound screened, and what preliminary assays are used to evaluate its therapeutic potential?

  • Antimicrobial Assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values. For example, a related imidazole derivative showed IC₅₀ = 12 µM against breast cancer cells .
  • Enzyme Inhibition : Fluorometric assays for target enzymes (e.g., IMPDH in Mycobacterium tuberculosis) to identify inhibitory activity .

Advanced: What experimental strategies are employed to investigate the mechanism of action, particularly in enzyme inhibition or receptor binding?

  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding poses to targets like IMPDH. A study showed hydrogen bonding between the acetamide group and Thr-268 of IMPDH .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics of interactions .
  • Site-Directed Mutagenesis : Validates critical residues in enzyme active sites by comparing wild-type vs. mutant enzyme inhibition .

Advanced: How do structural modifications (e.g., substituents on the phenyl or imidazole rings) influence bioactivity in structure-activity relationship (SAR) studies?

  • Methoxyphenyl vs. Chlorophenyl : The methoxy group enhances lipophilicity (logP ~2.1) and membrane permeability, improving antimicrobial activity compared to chloro-substituted analogs .
  • Imidazole N-Substitution : Methylation at N1 reduces planarity, decreasing DNA intercalation but increasing solubility for in vivo applications .
  • Thioacetamide Linkage : Replacement with sulfone groups alters electron density, affecting enzyme inhibition potency (e.g., 10-fold lower IC₅₀ for sulfone derivatives) .

Advanced: How can density-functional theory (DFT) or other computational methods guide the design of derivatives with enhanced properties?

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox stability. For example, methoxy groups lower the LUMO energy, enhancing electrophilic reactivity .
  • Molecular Dynamics (MD) Simulations : Assess conformational flexibility in aqueous environments to improve pharmacokinetic profiles .
  • ADMET Prediction : Tools like SwissADME forecast bioavailability and toxicity, prioritizing derivatives with favorable profiles (e.g., BBB permeability for CNS targets) .

Advanced: How should researchers address discrepancies in biological activity data across studies, such as varying IC₅₀ values?

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, serum-free media may reduce false positives in cytotoxicity assays .
  • Validate Purity : Use orthogonal analytical methods (e.g., LC-MS + NMR) to confirm compound integrity, as impurities >5% can skew results .
  • Cross-Laboratory Reproducibility : Collaborative studies using shared reference compounds (e.g., doxorubicin as a positive control) ensure consistency .

Advanced: What crystallographic techniques are critical for resolving the 3D structure of this compound and its protein complexes?

  • Single-Crystal X-Ray Diffraction : Determines absolute configuration and intermolecular interactions. For example, a related imidazole-acetamide exhibited a dihedral angle of 85° between the imidazole and phenyl rings .
  • Cryo-EM for Protein Complexes : Resolves binding modes at near-atomic resolution (e.g., IMPDH-compound interactions at 2.8 Å) .
  • SHELX Software Suite : Refines crystallographic data; SHELXL is widely used for small-molecule refinement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.